2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole
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Overview
Description
2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole typically involves multiple steps:
Formation of the 5-Methyl-1,3,4-oxadiazole moiety: This can be achieved through the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA).
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via a Mannich reaction, where formaldehyde and a secondary amine react with a ketone.
Coupling of the oxadiazole and piperidine intermediates: This step involves the formation of a C-N bond between the oxadiazole and piperidine intermediates, typically using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Br₂, HNO₃
Major Products
Oxidation: Formation of oxadiazole N-oxides
Reduction: Formation of reduced oxadiazole derivatives
Substitution: Formation of halogenated or nitrated benzoxazole derivatives
Scientific Research Applications
2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds or coordinate with metal ions, while the benzoxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-Substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones
- 1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole ring with a piperidine ring and an oxadiazole moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H18N4O2/c1-11-18-19-15(21-11)10-20-8-4-5-12(9-20)16-17-13-6-2-3-7-14(13)22-16/h2-3,6-7,12H,4-5,8-10H2,1H3 |
InChI Key |
ATMRKZWMHHWUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCC(C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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